N-1-adamantyl-2,3-dichlorobenzamide

P2X7 receptor Species selectivity Calcium flux assay

Researchers needing selective human P2X7 antagonism while sparing rodent orthologs face cross-species interference. This compound solves it with a 12.9-fold hP2X7 (IC50 63.1 nM) over rP2X7 (IC50 813 nM) window. - Built-in species discrimination for humanized P2X7 models & human cell assays. - 2,3-dichloro substitution ensures distinct SAR; dual reactive Cl handles enable sequential cross-coupling for library synthesis. - Shipped with Certificate of Analysis; expedited global delivery.

Molecular Formula C17H19Cl2NO
Molecular Weight 324.2 g/mol
Cat. No. B4049985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-1-adamantyl-2,3-dichlorobenzamide
Molecular FormulaC17H19Cl2NO
Molecular Weight324.2 g/mol
Structural Identifiers
SMILESC1C2CC3CC1CC(C2)(C3)NC(=O)C4=C(C(=CC=C4)Cl)Cl
InChIInChI=1S/C17H19Cl2NO/c18-14-3-1-2-13(15(14)19)16(21)20-17-7-10-4-11(8-17)6-12(5-10)9-17/h1-3,10-12H,4-9H2,(H,20,21)
InChIKeySZXDRUNRAZXAKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-1-Adamantyl-2,3-dichlorobenzamide Baseline Profile


N-1-Adamantyl-2,3-dichlorobenzamide (CAS 227327-54-0; synonym: N-(1-adamantylmethyl)-2,3-dichlorobenzamide) is a synthetic small molecule belonging to the N-adamantyl benzamide class, characterized by a 1-adamantylmethyl group linked via a carboxamide bridge to a 2,3-dichlorophenyl ring [1]. The compound has a molecular formula of C18H21Cl2NO, a molecular weight of 338.3 g/mol, and a calculated logP of 4.9, placing it within the lipophilic range typical of brain-penetrant P2X7 receptor antagonists [1][2]. It is documented as an antagonist of the human P2X7 purinergic receptor (IC50 63.1 nM in 1321N1 cells) and serves as both a pharmacological tool compound and a key synthetic intermediate in the development of more advanced P2X7-targeting agents [2][3].

N-1-Adamantyl-2,3-dichlorobenzamide: Regioisomer-Dependent Pharmacology


Within the N-adamantyl benzamide class, the position and number of chlorine substituents on the phenyl ring are not interchangeable parameters; they dictate P2X7 receptor affinity, species selectivity, and downstream functional antagonism [1]. The 2,3-dichloro substitution pattern occupies a distinct region of the structure-activity relationship (SAR) landscape compared to the 2-chloro-5-methoxy lead compound (benzamide 1, hP2X7 IC50 10.5 nM) or the 2,4-dichloro and 2,5-dichloro isomers, which exhibit divergent potency and selectivity profiles [1][2]. For procurement decisions, assuming functional equivalence among dichlorobenzamide regioisomers risks selecting a compound with substantially altered target engagement and species translation characteristics, undermining experimental reproducibility and cross-study comparisons [2].

N-1-Adamantyl-2,3-dichlorobenzamide: Quantitative Evidence and Selectivity


Human P2X7 Antagonism and Species Selectivity

N-1-Adamantyl-2,3-dichlorobenzamide inhibits the human P2X7 receptor with an IC50 of 63.1 nM in a functional calcium flux assay using human 1321N1 astrocytoma cells [1]. In contrast, its potency at the rat ortholog is markedly reduced (IC50 813 nM), yielding a 12.9-fold species selectivity window favoring the human receptor [1]. This selectivity ratio distinguishes it from fluorinated adamantanyl benzamide analogs such as compound 33, which retain comparable potency at both human (IC50 30.9 nM) and mouse (Ki 23 nM) P2X7 receptors [2]. The species dependence of the 2,3-dichloro analog is a critical parameter for experimental design involving rodent models.

P2X7 receptor Species selectivity Calcium flux assay

2,3-Dichloro Substitution: Potency-Lipophilicity SAR

The 2,3-dichloro substitution pattern yields an hP2X7 IC50 of 63.1 nM with a calculated logP of approximately 4.9 (experimental LogD7.4 estimated ~4.23 based on the analogous isonicotinamide series) [1][2]. This positions the compound in a moderate-potency, high-lipophilicity quadrant of the SAR landscape. In contrast, the lead benzamide 1 (2-chloro-5-methoxy) achieves an IC50 of 10.5 nM at a comparable LogD7.4 of 4.23, while fluorinated analogs 33 and 34 reduce LogD7.4 to 2.85 and 2.83, respectively, with IC50 values of 30.9 and 33.9 nM [2]. The 2,3-dichloro compound therefore offers a distinct potency-lipophilicity trade-off: lower target engagement than the methoxy-substituted lead, but with a chlorine-only substitution pattern that eliminates the metabolic liability of the methoxy group [1][2].

Structure-activity relationship Lipophilicity P2X7 pharmacophore

Synthetic Intermediate for P2X7 Antagonist Development

Patent EP1310493B1 (AstraZeneca) and related filings explicitly describe N-(1-adamantylmethyl)-2,3-dichlorobenzamide and its congeners as key intermediates in the synthesis of triazinyl- and heteroaryl-substituted P2X7 receptor antagonists [1]. The 2,3-dichloro benzamide core serves as a precursor for further nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions to install heterocyclic moieties at the 5-position, enabling access to compounds with sub-nanomolar P2X7 affinity [1][2]. This synthetic tractability is a practical differentiation from fully elaborated clinical candidates (e.g., AZD9056, GSK1482160) that cannot be readily modified, making the 2,3-dichloro intermediate valuable for medicinal chemistry campaigns requiring scaffold diversification [2][3].

Synthetic intermediate P2X7 antagonist development Patent chemistry

CB2 and FAAH Dual Modulation Potential

The broader N-(1-adamantyl)benzamide chemotype has been systematically characterized as a scaffold capable of simultaneous cannabinoid CB2 receptor agonism and fatty acid amide hydrolase (FAAH) inhibition, a dual mechanism associated with synergistic anti-inflammatory effects [1]. The lead dual modulators from this series (compounds 13, 26, and 27) demonstrated CB2R Ki values in the 20–70 nM range and FAAH IC50 values of 3–10 μM, with measurable reduction of pro-inflammatory cytokines (IL-1β, TNF-α) and increased anti-inflammatory IL-10 production in cellular models [1]. While the specific 2,3-dichloro analog has not been individually profiled in this CB2/FAAH assay panel, its structural membership in the N-(1-adamantyl)benzamide class suggests potential for dual-target modulation that is not shared by structurally divergent P2X7 antagonists such as the cyanoguanidine or triazolopyridine series [1][2].

Cannabinoid CB2 receptor FAAH inhibition Anti-inflammatory

N-1-Adamantyl-2,3-dichlorobenzamide: Application Scenarios


Human P2X7 Target Validation with Species Selectivity

The 12.9-fold human-over-rat selectivity window (hP2X7 IC50 63.1 nM vs. rP2X7 IC50 813 nM) makes this compound particularly suited for human P2X7 target engagement studies where species ortholog discrimination is desired . Researchers designing experiments that require selective antagonism of human P2X7 while sparing rodent orthologs—for instance, in humanized P2X7 transgenic mouse models or in vitro human cell-based assays—can leverage this selectivity as a built-in experimental control. This profile is distinct from non-selective P2X7 antagonists like compound 33, which inhibit both human and mouse receptors with comparable potency .

Scaffold Diversification via Chlorine Displacement

The presence of two differentially reactive chlorine atoms at the 2- and 3-positions of the benzamide ring provides synthetic handles for sequential nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions . This compound is documented in patent literature as a precursor to triazinyl- and heteroaryl-substituted P2X7 antagonists . Medicinal chemistry teams seeking to build focused libraries of P2X7 antagonists with variable 5-position substituents can use this intermediate as a common starting material, enabling rapid SAR exploration without resynthesizing the adamantylmethyl-amide core for each analog. This contrasts with fully elaborated clinical candidates that lack accessible diversification sites .

Lipophilicity Benchmarking: Chlorine vs. Fluorinated Scaffolds

With a logP of 4.9 (estimated LogD7.4 ~4.23) and an hP2X7 IC50 of 63.1 nM, this compound occupies a defined high-lipophilicity, moderate-potency niche within the adamantanyl benzamide SAR landscape . This makes it an ideal reference compound for studies investigating the relationship between lipophilicity and ADMET properties (metabolic stability, plasma protein binding, CNS penetration) in the P2X7 antagonist series. By directly comparing the 2,3-dichloro compound against fluorinated analogs 33 (LogD7.4 2.85, IC50 30.9 nM) and 34 (LogD7.4 2.83, IC50 33.9 nM), researchers can quantify the impact of lipophilicity reduction on target potency and pharmacokinetic parameters, a key consideration for lead optimization programs .

N-Adamantyl Benzamide Scaffold for Anti-Inflammatory Probes

For research programs exploring the therapeutic potential of simultaneous CB2 receptor activation and FAAH inhibition in inflammatory disease models, N-1-adamantyl-2,3-dichlorobenzamide provides a structurally appropriate entry point into the N-(1-adamantyl)benzamide chemotype, which has demonstrated dual CB2R/FAAH modulation with measurable anti-inflammatory cytokine effects in vitro . While confirmatory CB2/FAAH profiling of the specific 2,3-dichloro analog has not been published, the scaffold-level precedent (compounds 13, 26, 27: CB2R Ki 20–70 nM; FAAH IC50 3–10 μM; IL-1β reduction) supports its use as a starting scaffold for dual-target probe development, particularly given its synthetic accessibility for further functionalization .

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